molecular formula C12H12ClN3O2 B075901 ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 14678-87-6

ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B075901
CAS RN: 14678-87-6
M. Wt: 265.69 g/mol
InChI Key: IWCZALNAGZMKIV-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound synthesized from various chemical reactions involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. It has been studied for its crystal and molecular structure, chemical reactions, and properties, contributing to various fields in chemistry and pharmacology, excluding drug use and dosage information.

Synthesis Analysis

The synthesis of ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate involves the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. This process produces compounds with significant yields under specific conditions such as ultrasound irradiation, which leads to high regioselectivity and reduced reaction times (Achutha et al., 2017); (Machado et al., 2011).

Molecular Structure Analysis

The molecular structure of ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has been elucidated through X-ray diffraction, showing that it crystallizes in the triclinic crystal system. The structure is stabilized by intramolecular hydrogen bonds and π-π interactions, which contribute to its stability (Achutha et al., 2017).

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its active functional groups. It has been used as a precursor for the synthesis of other complex molecules and has shown fungicidal and plant growth regulation activities in preliminary bioassays (Minga et al., 2005).

Scientific Research Applications

Application 1: Synthesis of Pyrazole Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Pyrazole derivatives, including 5-amino-1H-pyrazole-4-carbonitriles, are synthesized using a one-pot, multicomponent protocol . These compounds have wide applications in pharmaceuticals due to their potential biological activity .
  • Methods of Application or Experimental Procedures : The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine is used to synthesize 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles . This process uses alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .
  • Results or Outcomes : The yield of the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles was between 86–96% .

Application 2: Inhibition of CDK2 in Cancer Treatment

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are synthesized as novel CDK2 inhibitors . CDK2 inhibition is a promising target for cancer treatment .
  • Methods of Application or Experimental Procedures : The synthesis of these compounds involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux .
  • Results or Outcomes : The synthesized compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . The most potent compounds showed significant inhibitory activity against CDK2/cyclin A2 .

Application 3: Antileishmanial and Antimalarial Activities

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Some hydrazine-coupled pyrazoles, which are structurally similar to the compound you mentioned, have been synthesized and evaluated for their antileishmanial and antimalarial activities . These compounds could potentially be used in the treatment of leishmaniasis and malaria, two devastating tropical diseases .
  • Methods of Application or Experimental Procedures : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim .
  • Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Application 4: Synthesis of Pyrazolo Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Pyrazolo derivatives, including 5-amino-1H-pyrazole-4-carbonitriles, are synthesized using a one-pot, multicomponent protocol . These compounds have wide applications in pharmaceuticals due to their potential biological activity .
  • Methods of Application or Experimental Procedures : The synthesis of these compounds involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux .
  • Results or Outcomes : The yield of the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles was between 86–96% .

Application 5: Antileishmanial and Antimalarial Activities

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Some hydrazine-coupled pyrazoles, which are structurally similar to the compound you mentioned, have been synthesized and evaluated for their antileishmanial and antimalarial activities . These compounds could potentially be used in the treatment of leishmaniasis and malaria, two devastating tropical diseases .
  • Methods of Application or Experimental Procedures : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim .
  • Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Application 6: Synthesis of Pyrazolo Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Pyrazolo derivatives, including 5-amino-1H-pyrazole-4-carbonitriles, are synthesized using a one-pot, multicomponent protocol . These compounds have wide applications in pharmaceuticals due to their potential biological activity .
  • Methods of Application or Experimental Procedures : The synthesis of these compounds involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux .
  • Results or Outcomes : The yield of the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles was between 86–96% .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for this compound are not available in the retrieved data, research into similar compounds suggests potential for further refinement and exploration of anti-infective activity .

properties

IUPAC Name

ethyl 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCZALNAGZMKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399336
Record name ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

CAS RN

14678-87-6
Record name ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl ethoxymethylenecyanoacetate (3 g, 17.7 mmol) and 4-chlorophenylhydrazine hydrochloride (3.33 g, 18.6 mmol) in ethanol (60 mL) was refluxed for 2 days, following the procedure described in Schmidt, P. et al. Helv.Chim.Acta, 1959, 349. The reaction mixture was then allowed to cool to room temperature, whereupon a precipitate was formed. Cold CHCl3 was added, the precipitate was filtered and washed with more CHCl3. The filtrate and the washings were evaporated to dryness, precipitated with ether, filtered and dried to give ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (2.25 g, 48%) as a white solid: mp 150°-156° C.; 1H NMR (80 MHz, CDCl3) δ (TMS) 7.77 (s, 1H, pyrazole), 7.48 (s, 4H, arom), 4.30 (q, J=7, 2H, OCH2), 1.36 (t, J=7, 3H, OCH2CH3). Analysis calculated for C12H12ClN3O2 : C 54.25; H 4.55; N 15.81. Found: C 54.77; H 4.49; N 15.65.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DS Barak, DJ Dahatonde… - Asian Journal of Organic …, 2022 - Wiley Online Library
A metal‐ and photoredox‐catalyst free unified approach for the synthesis of azole‐fused quinolines via annulation reaction between substituted 5/2‐amino‐N‐phenyl azoles and …
Number of citations: 4 onlinelibrary.wiley.com
GS Hassan, HH Kadry, SM Abou-Seri, MM Ali… - Bioorganic & medicinal …, 2011 - Elsevier
New series of pyrazolo[3,4-d]pyrimidines (7a–e and 13a–d) and pyrazole hydrazones 17a–d were synthesized and evaluated for their antiproliferative activity against human breast …
Number of citations: 101 www.sciencedirect.com
DA Carlson, MR Singer, C Sutherland, C Redondo… - Cell chemical …, 2018 - cell.com
Sustained vascular smooth muscle hypercontractility promotes hypertension and cardiovascular disease. The etiology of hypercontractility is not completely understood. New …
Number of citations: 20 www.cell.com

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